molecular formula C10H14O2 B235440 2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene CAS No. 154346-21-1

2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene

Cat. No. B235440
CAS RN: 154346-21-1
M. Wt: 326.4 g/mol
InChI Key: WJWOSMQGNGQEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as DFP-10825 and is used in various laboratory experiments. This compound is known for its unique properties and has been studied for its potential applications in different fields.

Mechanism of Action

The mechanism of action of DFP-10825 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This may lead to the induction of apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
DFP-10825 has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. In addition, it has been found to induce apoptosis in cancer cells. DFP-10825 has also been studied for its potential use as a fluorescent probe for imaging studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using DFP-10825 in lab experiments is its unique properties, which make it useful for various applications. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on DFP-10825. One area of interest is the development of new synthetic methods for this compound, which may lead to improved yields and reduced costs. Another area of research is the investigation of the potential applications of DFP-10825 in different fields, such as imaging studies and drug development. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy.

Synthesis Methods

The synthesis of DFP-10825 involves a series of chemical reactions that require specific reagents and conditions. The process starts with the reaction of 4-propylphenylboronic acid with 3-fluoro-4-iodoaniline, which produces 3-fluoro-4-(4-propylphenyl)aniline. This compound is then subjected to a Suzuki coupling reaction with 2,4-difluorobenzeneboronic acid to yield DFP-10825.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential applications in various scientific fields. It has been found to have antitumor activity and has been tested in vitro against different types of cancer cells. In addition, DFP-10825 has been studied for its potential use as a fluorescent probe for imaging studies.

properties

CAS RN

154346-21-1

Product Name

2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene

Molecular Formula

C10H14O2

Molecular Weight

326.4 g/mol

IUPAC Name

2,4-difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene

InChI

InChI=1S/C21H17F3/c1-2-3-14-4-6-15(7-5-14)18-10-8-16(12-20(18)23)19-11-9-17(22)13-21(19)24/h4-13H,2-3H2,1H3

InChI Key

WJWOSMQGNGQEJF-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=C(C=C(C=C3)F)F)F

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=C(C=C(C=C3)F)F)F

synonyms

2′,2′′,4′′′-Trifluor-4-propyl-1,1′:4′,1′′-terphenyl

Origin of Product

United States

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